molecular formula C42H80ClNO4 B13723908 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride

Cat. No.: B13723908
M. Wt: 698.5 g/mol
InChI Key: KSXTUUUQYQYKCR-AFLLVNNISA-M
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Description

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is a cationic lipid known for its role in gene transfection and delivery systems. It is commonly used in the formulation of liposomes for the encapsulation of nucleic acids such as siRNA, microRNAs, and oligonucleotides . This compound is particularly valued for its ability to facilitate the delivery of genetic material into cells, making it a crucial component in various biomedical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride typically involves the reaction of oleoyl chloride with 1,2-propanediol to form 1,2-dioleoyloxypropane. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride primarily undergoes substitution reactions due to the presence of the trimethylammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate gene delivery .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reaction conditions often involve mild temperatures and solvents like ethanol or DMF.

    Complexation Reactions: The compound is mixed with nucleic acids in aqueous buffers to form lipoplexes.

Major Products

The major products of these reactions are typically the lipoplexes formed with nucleic acids, which are used for gene transfection purposes .

Scientific Research Applications

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride exerts its effects involves the formation of lipoplexes with nucleic acids. The cationic lipid interacts with the negatively charged nucleic acids, condensing them into stable complexes. These complexes are then taken up by cells via endocytosis, allowing the genetic material to be delivered into the cytoplasm where it can exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes with nucleic acids. This makes it particularly effective for gene delivery applications .

Properties

Molecular Formula

C42H80ClNO4

Molecular Weight

698.5 g/mol

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride

InChI

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+;

InChI Key

KSXTUUUQYQYKCR-AFLLVNNISA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

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